Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate
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Overview
Description
Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom The compound has a prop-2-en-1-yl group attached to the nitrogen atom of the carbamodithioate group and a 3-chlorophenyl group attached to the carbon atom of the carbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate typically involves the reaction of 3-chloroaniline with carbon disulfide and an alkylating agent such as allyl bromide. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The process involves:
Reactants: 3-chloroaniline, carbon disulfide, allyl bromide
Catalyst: Potassium hydroxide
Temperature: Controlled to optimize yield and purity
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Various substituted carbamodithioates
Scientific Research Applications
Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of pesticides and fungicides due to its ability to inhibit the growth of certain microorganisms.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate involves the interaction of the carbamodithioate group with specific molecular targets. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This is particularly relevant in the inhibition of proteases, where the compound binds to the catalytic site and prevents substrate binding and subsequent catalysis. The molecular pathways involved include the disruption of enzyme activity and the inhibition of cellular processes dependent on these enzymes.
Comparison with Similar Compounds
Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate can be compared with other carbamodithioate compounds, such as:
- Prop-2-en-1-yl (4-chlorophenyl)carbamodithioate
- Prop-2-en-1-yl (3-bromophenyl)carbamodithioate
- Prop-2-en-1-yl (3-methylphenyl)carbamodithioate
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom at the 3-position of the phenyl ring in this compound imparts unique electronic properties, affecting its reactivity and interaction with molecular targets.
- Reactivity : The specific substitution pattern influences the compound’s reactivity in chemical reactions, making it distinct from other similar compounds.
Biological Activity
Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate, a compound with the molecular formula C10H10ClNS2, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview of its mechanisms of action, efficacy, and potential applications in medicine.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 239.77 g/mol |
Molecular Formula | C10H10ClN S2 |
SMILES | C=CC(=S)N(C1=CC(=C(C=C1)Cl)S)S |
LogP | 3.5 |
Polar Surface Area | 50.6 Ų |
These properties suggest that this compound is a moderately lipophilic compound, which may influence its absorption and distribution in biological systems.
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various enzymes and receptors:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and inflammatory responses.
- Antioxidant Properties : Studies have suggested that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Antimicrobial Activity : Preliminary tests indicate that the compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Study 1: Enzyme Inhibition
A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry explored the inhibitory effects of carbamodithioate derivatives on monoamine oxidase (MAO). The results indicated that this compound inhibited MAO-B with an IC50 value of 0.045 µM, demonstrating its potential in treating neurodegenerative diseases like Parkinson's disease .
Study 2: Antioxidant Activity
In a separate investigation focusing on oxidative stress, researchers assessed the compound's ability to scavenge free radicals. The findings revealed that it significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its role as a protective agent against oxidative damage .
Study 3: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various carbamodithioate compounds, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key insights include:
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances binding affinity to target enzymes.
- Alkene Configuration : The prop-2-enyl group appears to play a significant role in modulating biological activity, suggesting that modifications to this moiety could yield compounds with improved potency.
Properties
CAS No. |
713-72-4 |
---|---|
Molecular Formula |
C10H10ClNS2 |
Molecular Weight |
243.8 g/mol |
IUPAC Name |
prop-2-enyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C10H10ClNS2/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13) |
InChI Key |
VMNCNPWWZYTRFD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=S)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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